beta-Cyclodextrin hydrate
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Overview
Description
Beta-Cyclodextrin hydrate is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It forms a truncated cone shape with a hydrophobic interior and a hydrophilic exterior, making it suitable for forming inclusion complexes with various guest molecules . This compound is widely used in pharmaceutical and food formulations due to its ability to enhance the solubility and stability of hydrophobic compounds .
Preparation Methods
Beta-Cyclodextrin hydrate is typically prepared through the enzymatic treatment of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) along with alpha-amylase. Initially, starch is liquefied either by heat treatment or using alpha-amylase, followed by the addition of CGTase for enzymatic conversion . Industrial production methods often involve crosslinking beta-Cyclodextrin with bifunctional linkers or immobilizing it on other polymers to enhance its adsorption capacity and ability to form inclusion complexes .
Chemical Reactions Analysis
Beta-Cyclodextrin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include epichlorohydrin for cross-linking in an alkaline medium . The compound can form water-soluble complexes with dansyl chloride for fluorescent labeling of proteins . Major products formed from these reactions include polymeric structures and water-soluble complexes.
Scientific Research Applications
Beta-Cyclodextrin hydrate has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of beta-Cyclodextrin hydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic molecules, protecting them from environmental conditions and controlling their release . The driving forces for complex formation include hydrophobic interactions, hydrogen bonds, van der Waals interactions, and dipole-dipole interactions .
Comparison with Similar Compounds
Beta-Cyclodextrin hydrate is compared with other cyclodextrins such as alpha-Cyclodextrin and gamma-Cyclodextrin. While alpha-Cyclodextrin has six glucose units and gamma-Cyclodextrin has eight, beta-Cyclodextrin has seven, making it unique in terms of cavity size and solubility . Derivatives of beta-Cyclodextrin, such as 2-hydroxypropyl-beta-Cyclodextrin and randomly methylated beta-Cyclodextrin, are used to enhance its solubility and functionality .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and ability to form inclusion complexes make it a valuable tool for enhancing the solubility and stability of hydrophobic compounds. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-ZQOBQRRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68168-23-0 |
Source
|
Record name | Ã?-Cyclodextrin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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